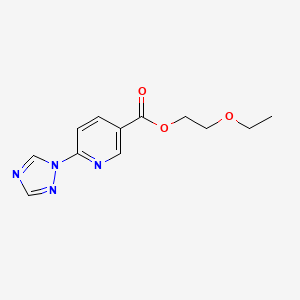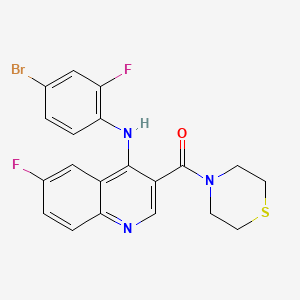
(4-((4-Bromo-2-fluorophenyl)amino)-6-fluoroquinolin-3-yl)(thiomorpholino)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-((4-Bromo-2-fluorophenyl)amino)-6-fluoroquinolin-3-yl)(thiomorpholino)methanone is a useful research compound. Its molecular formula is C20H16BrF2N3OS and its molecular weight is 464.33. The purity is usually 95%.
BenchChem offers high-quality (4-((4-Bromo-2-fluorophenyl)amino)-6-fluoroquinolin-3-yl)(thiomorpholino)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-((4-Bromo-2-fluorophenyl)amino)-6-fluoroquinolin-3-yl)(thiomorpholino)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Characterization
The compound (4-((4-Bromo-2-fluorophenyl)amino)-6-fluoroquinolin-3-yl)(thiomorpholino)methanone represents a class of compounds that have been explored for various scientific research applications, including the synthesis and characterization of related compounds for potential therapeutic applications. For instance, the synthesis and antitumor activity of structurally similar compounds, such as 3-Amino-4-Morpholino-1H-Indazol-1-yl(3-Fluorophenyl)Methanone, have been studied, showing distinct inhibition on the proliferation of various cancer cell lines (Tang & Fu, 2018). This suggests the potential for compounds in this family to contribute to cancer research and treatment.
Antioxidant Properties
The antioxidant properties of methanone derivatives have also been investigated. For example, the synthesis and antioxidant activities of derivatives such as (3,4‐Dihydroxyphenyl)(2,3,4‐trihydroxyphenyl)methanone and its bromine derivatives have shown effective antioxidant power, suggesting that similar compounds might hold promise as antioxidants (Çetinkaya, Göçer, Menzek, & Gülçin, 2012).
Antibacterial Activities
Fluoroquinolones, including compounds with similar structures to the one , have shown potent antibacterial activities against both Gram-positive and Gram-negative bacteria. A novel antibacterial 8-chloroquinolone with a distorted orientation of the N1-(5-amino-2,4-difluorophenyl) group has demonstrated significant potency, suggesting the potential antibacterial application of related compounds (Kuramoto et al., 2003).
Cytotoxic Activity and Fluorescence Properties
The synthesis, cytotoxic activity, and fluorescence properties of novel 3-hydroxyquinolin-4(1H)-ones have been explored, indicating that these compounds exhibit cytotoxic activity against various cancer cell lines and possess unique fluorescence properties (Kadrić et al., 2014). This highlights the potential of such compounds for use in cancer research and as fluorescent probes in biomedical analysis.
Anticancer Agents
Research on α-aminophosphonate derivatives containing a 2-oxoquinoline structure has shown that these compounds exhibit moderate to high levels of antitumor activities, with some showing more potent inhibitory activities comparable to known anticancer agents. This underscores the potential of (4-((4-Bromo-2-fluorophenyl)amino)-6-fluoroquinolin-3-yl)(thiomorpholino)methanone derivatives as novel anticancer agents (Fang et al., 2016).
特性
IUPAC Name |
[4-(4-bromo-2-fluoroanilino)-6-fluoroquinolin-3-yl]-thiomorpholin-4-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16BrF2N3OS/c21-12-1-3-18(16(23)9-12)25-19-14-10-13(22)2-4-17(14)24-11-15(19)20(27)26-5-7-28-8-6-26/h1-4,9-11H,5-8H2,(H,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGODXFKDOXXCEQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(=O)C2=CN=C3C=CC(=CC3=C2NC4=C(C=C(C=C4)Br)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16BrF2N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((4-Bromo-2-fluorophenyl)amino)-6-fluoroquinolin-3-yl)(thiomorpholino)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

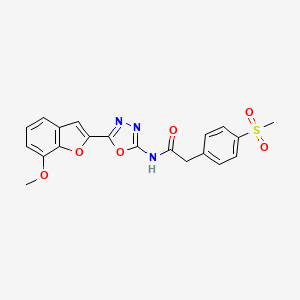
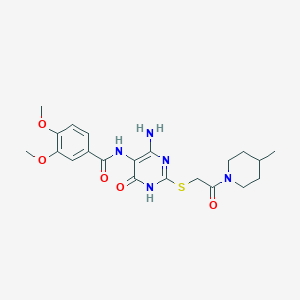
![(5R,8S,16S,19R,22R)-8-[(2R,4R,5S,6R)-4-Hydroxy-5-[(2S,4S,5S,6R)-4-hydroxy-5-[(2S,4R,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-5,19-dimethyl-15,18,20-trioxapentacyclo[14.5.1.04,13.05,10.019,22]docosa-1(21),10-dien-14-one](/img/structure/B2384006.png)
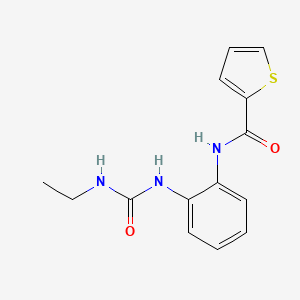
![N-(6,7-Dihydro-5H-cyclopenta[b]pyridin-2-ylmethyl)but-2-ynamide](/img/structure/B2384014.png)
![2-[[2-(4-methylquinolin-2-yl)sulfanylacetyl]amino]benzoic Acid](/img/structure/B2384015.png)
![2-(4-chlorophenyl)-N-{1-[4-(4-fluorophenyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-2-yl}acetamide](/img/structure/B2384017.png)
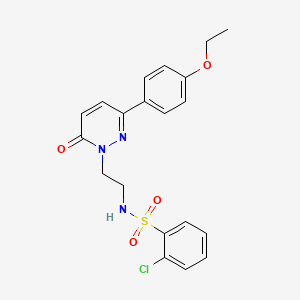
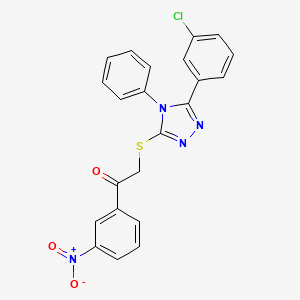
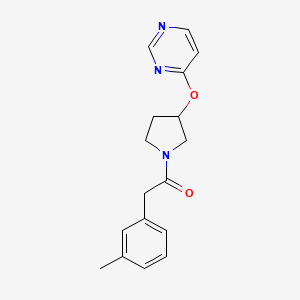
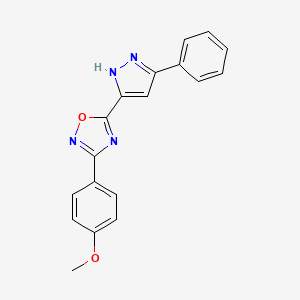
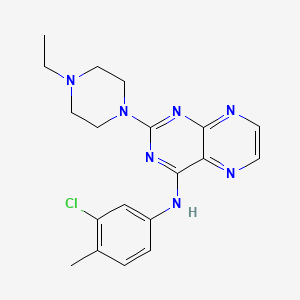
![4-[(5-Chloro-2-hydroxyphenyl)iminomethyl]-2-(4-chloro-3-methoxyphenyl)-5-methyl-1H-pyrazol-3-one](/img/structure/B2384026.png)
